molecular formula C11H13NO4 B069544 Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate CAS No. 191024-16-5

Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate

Cat. No.: B069544
CAS No.: 191024-16-5
M. Wt: 223.22 g/mol
InChI Key: HLKRRQKWCIYCOW-UHFFFAOYSA-N
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Scientific Research Applications

Angelicain has a wide range of applications in scientific research, including:

Mechanism of Action

The compound has been identified as a potential inhibitor of PARP1, a protein that plays an important role in single-strand DNA break repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angelicain can be synthesized through various chemical reactions involving the precursor compounds found in Cimicifuga foetida. The synthesis typically involves the extraction of the precursor compounds followed by chemical modifications to obtain Angelicain .

Industrial Production Methods: Industrial production of Angelicain involves large-scale extraction from Cimicifuga foetida using solvents such as ethanol or methanol. The extracted compounds are then purified using chromatographic techniques to isolate Angelicain .

Chemical Reactions Analysis

Types of Reactions: Angelicain undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Angelicain is similar to other bioactive compounds found in Cimicifuga foetida, such as:

Uniqueness: What sets Angelicain apart is its specific molecular structure, which allows it to interact uniquely with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKRRQKWCIYCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578554
Record name Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191024-16-5
Record name Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.5 g (0.198 mol) of thionyl chloride are introduced slowly into a 2 1 three-necked round-bottomed flask containing 772 ml of ethanol cooled to −40° C., with stirring, the stirring is continued at this temperature for 1 h, 38.6 g (0.198 mol) of 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid dissolved in 100 ml of ethanol are added slowly, over 15 min, and the mixture is allowed to warm to room temperature overnight.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
772 mL
Type
reactant
Reaction Step Three

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